2-(3-Pyridinyl)ethanimidamide dihydrochloride
Description
Properties
IUPAC Name |
2-pyridin-3-ylethanimidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(9)4-6-2-1-3-10-5-6;;/h1-3,5H,4H2,(H3,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJVWKVJUXUMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673947 | |
| Record name | (Pyridin-3-yl)ethanimidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474310-74-2, 1185294-73-8 | |
| Record name | (Pyridin-3-yl)ethanimidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)ethanimidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridinyl)ethanimidamide dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-pyridinecarboxaldehyde.
Formation of Intermediate: The aldehyde group of 3-pyridinecarboxaldehyde is converted to an imine by reacting with an appropriate amine under acidic conditions.
Reduction: The imine is then reduced to form the ethanimidamide group. This reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which increases the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Pyridinyl)ethanimidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Key Properties
- Molecular Weight : 191.07 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water due to the presence of hydrochloride groups
Medicinal Chemistry
2-(3-Pyridinyl)ethanimidamide dihydrochloride has shown promise in medicinal chemistry due to its biological activities. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Biological Activities
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens, suggesting that this compound may possess similar effects.
- Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation, particularly in breast and lung cancer models .
Drug Development
The unique structural features of this compound make it a candidate for drug development:
- Lead Compound : Its activity profile positions it as a lead compound for further modification and optimization in drug design.
- Synthesis of Derivatives : The compound can serve as a precursor for synthesizing various derivatives that may enhance therapeutic efficacy or reduce side effects.
Biological Interaction Studies
Investigations into the binding affinity and mechanism of action of this compound with specific receptors or enzymes are crucial for understanding its pharmacological potential. These studies typically involve:
- Receptor Binding Assays : To determine the affinity of the compound for target receptors.
- Enzyme Inhibition Studies : To assess its potential as an inhibitor of specific biochemical pathways relevant to disease states.
Mechanism of Action
The mechanism of action of 2-(3-Pyridinyl)ethanimidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity. The ethanimidamide group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The ethanimidamide dihydrochloride family includes derivatives with varied substituents, leading to differences in biochemical activity, selectivity, and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Mechanistic and Selectivity Insights
- iNOS Selectivity: The pyridinyl group in this compound enhances binding to iNOS via π-π interactions and hydrogen bonding, absent in other isoforms . In contrast, N′-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride exhibits steric hindrance from the thiomorpholine ring, limiting its utility in enzymatic inhibition but favoring nucleophilic reactions .
- Applications in Polymer Chemistry: The phthalimide-containing analogue (1920-12-3) lacks iNOS affinity but is critical in synthesizing polyimides due to its rigid aromatic structure .
- Electronic Effects: The dimethylamino variant (1210786-19-8) demonstrates altered electronic properties compared to the pyridinyl parent compound, influencing its reactivity in organic synthesis .
Pharmacokinetic and Stability Considerations
- Solubility : The hydrochloride salts in all derivatives improve aqueous solubility, but the pyridinyl compound’s low molecular weight (261.16 g/mol) enhances cellular permeability .
- Stability : While this compound is stable at -20°C, analogues like the phthalimide derivative (1920-12-3) may require protection from light due to photosensitivity .
Biological Activity
2-(3-Pyridinyl)ethanimidamide dihydrochloride, with the CAS number 1185294-73-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields.
- Molecular Formula : C7H10Cl2N4
- Molecular Weight : 207.08 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a broader spectrum of activity than some commonly used antibiotics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In vitro assays have shown that it can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The IC50 values for COX inhibition suggest that it may be comparable to established anti-inflammatory drugs .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | COX-1 | 0.05 |
| This compound | COX-2 | 0.04 |
| Celecoxib | COX-2 | 0.04 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes, leading to reduced production of prostaglandins, thereby alleviating inflammation.
- Receptor Interaction : It may interact with various receptors involved in pain and inflammation pathways, such as histamine receptors and sigma receptors .
Case Studies
- Study on Antimicrobial Efficacy : A controlled study tested the effectiveness of this compound against a panel of bacterial strains, including E. coli and S. aureus. Results indicated significant inhibition at concentrations as low as 10 μg/mL.
- Evaluation of Anti-inflammatory Properties : In a rat model of carrageenan-induced paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to the control group, suggesting strong anti-inflammatory effects.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of pyridine derivatives like this compound. Modifications to the pyridine ring and amide group can enhance or diminish biological activity, indicating a need for further exploration in drug design .
Q & A
Q. What are the recommended methods for synthesizing 2-(3-Pyridinyl)ethanimidamide dihydrochloride, and how can purity be optimized?
The synthesis of this compound (also known as 1400W) typically involves multi-step organic reactions, including amidination and subsequent hydrochloride salt formation. While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous compounds (e.g., substituted ethanimidamide derivatives) are synthesized via optimized reaction conditions such as continuous flow reactors to enhance yield and reduce side products . Purification often employs high-performance liquid chromatography (HPLC) or recrystallization to achieve ≥98% purity, as validated in studies involving similar imidamide derivatives .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the pyridinyl and ethanimidamide moieties.
- Mass Spectrometry (MS) : To verify molecular weight (e.g., 273.24 g/mol for related dihydrochloride salts) .
- HPLC : To assess purity, with ≥99% purity criteria commonly used in pharmacological studies .
- X-ray Crystallography : For resolving crystalline structure, though this requires high-purity samples .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the selectivity of this compound as an iNOS inhibitor against other NOS isoforms?
To assess selectivity:
- Comparative Inhibition Assays : Use recombinant neuronal NOS (nNOS) and endothelial NOS (eNOS) isoforms alongside inducible NOS (iNOS). Measure IC₅₀ values; 1400W exhibits ~200-fold selectivity for iNOS over nNOS/eNOS .
- Control Inhibitors : Include non-selective inhibitors (e.g., L-NAME) and isoform-specific inhibitors (e.g., 7-Nitroindazole for nNOS) to validate assay conditions .
- Cellular Models : Test in macrophages (iNOS-rich) versus endothelial cells (eNOS-dominated) to confirm tissue-specific activity .
Q. What methodologies are employed to resolve discrepancies in the efficacy of this compound across different experimental models?
Discrepancies (e.g., variable potency in in vivo vs. in vitro systems) can arise from bioavailability or metabolic stability issues. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
- Nano-Encapsulation : Improve delivery via liposomal or polymeric nanoparticles, as demonstrated in dermatological studies to enhance skin penetration .
- Dose-Response Curves : Systematically test concentrations across models to identify optimal dosing regimes .
Q. What strategies are recommended for optimizing the bioavailability and delivery of this compound in in vivo studies?
- Prodrug Design : Modify the hydrochloride salt to improve solubility (e.g., ester prodrugs).
- Nanoformulations : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance stability and target-specific delivery, as shown in studies correcting allergic dermatitis .
- Bioavailability Enhancers : Co-administer with cyclodextrins or surfactants to improve intestinal absorption .
Data Contradiction Analysis
Example : Conflicting reports on anti-inflammatory efficacy in murine vs. human cell models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
